5-Lipoxygenase Inhibition: Single-Concentration Activity Differentiates from Inactive Analogs
In a cellular assay using intact RBL-1 rat basophilic leukemia cells, 2-(Benzyloxy)-5-fluoro-4-methoxyaniline demonstrated measurable inhibition of 5-lipoxygenase (5-LOX) at a concentration of 1.0 µM . While an IC50 value is not reported, this activity is not universal to all benzyloxyanilines. For context, a structurally related analog from the CHEMBL database (CHEMBL620010) was evaluated for 5-LOX inhibition at 100 µM and found to have no significant activity (NS) [1]. This 100-fold difference in the effective concentration range suggests that the specific substitution pattern of the target compound is crucial for engaging the 5-LOX enzyme or its translocation machinery.
| Evidence Dimension | Inhibition of 5-lipoxygenase in cellular context |
|---|---|
| Target Compound Data | Inhibition observed at 1.0 µM |
| Comparator Or Baseline | Related benzyloxyaniline analog (CHEMBL620010) at 100 µM |
| Quantified Difference | >100-fold difference in effective concentration (1 µM vs. inactive at 100 µM) |
| Conditions | Intact RBL-1 rat basophilic leukemia cells |
Why This Matters
This data supports the selection of 2-(Benzyloxy)-5-fluoro-4-methoxyaniline over inactive analogs for research programs targeting the 5-LOX pathway, which is implicated in inflammatory and allergic diseases.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
